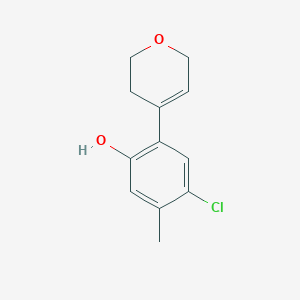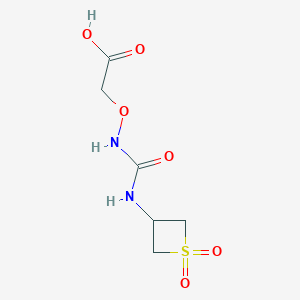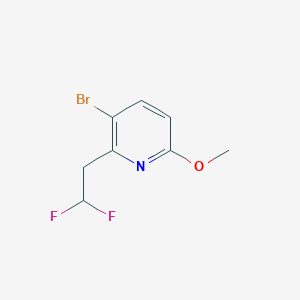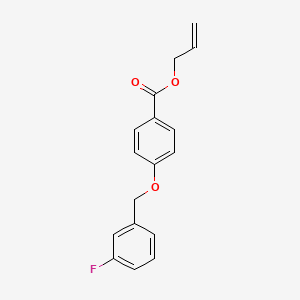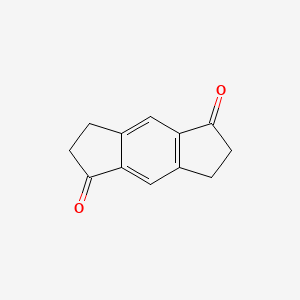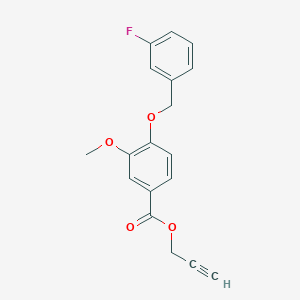
Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate is a chemical compound with the molecular formula C17H13FO3 and a molecular weight of 284.28 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate typically involves the esterification of 4-((3-fluorobenzyl)oxy)-3-methoxybenzoic acid with propargyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
Arylalkenylpropargylamines: Investigated for their neuroprotective and selective monoamine oxidase B inhibitory activities.
Uniqueness
Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate stands out due to its unique combination of reactivity and selectivity, making it a versatile compound in various chemical and biological applications
Eigenschaften
Molekularformel |
C18H15FO4 |
|---|---|
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
prop-2-ynyl 4-[(3-fluorophenyl)methoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C18H15FO4/c1-3-9-22-18(20)14-7-8-16(17(11-14)21-2)23-12-13-5-4-6-15(19)10-13/h1,4-8,10-11H,9,12H2,2H3 |
InChI-Schlüssel |
RDSYQPWQWLBLND-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)


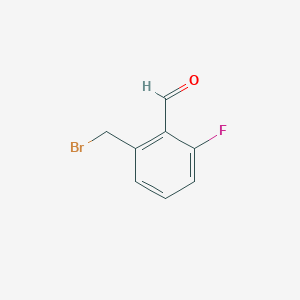

amino}pyrrolidine-1-carboxylate](/img/structure/B13026549.png)
![2-Bromospiro[benzo[b]fluorene-11,9'-xanthene]](/img/structure/B13026550.png)
